molecular formula C15H31NO8 B605466 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid CAS No. 905954-28-1

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid

Cat. No.: B605466
CAS No.: 905954-28-1
M. Wt: 353.41
InChI Key: PVRGRRPCHFTMMD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid typically involves the reaction of polyethylene glycol (PEG) with amino and carboxyl functional groups. The process can be summarized as follows:

Chemical Reactions Analysis

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid can be compared with other similar compounds such as:

    1-Amino-3,6,9,12,15-pentaoxahenicosan-21-oic acid: Similar structure but with one less ethylene glycol unit.

    1-Amino-3,6,9,12,15,18,21-heptaoxahenicosan-21-oic acid: Similar structure but with one additional ethylene glycol unit.

    Amino-PEG4-carboxylic acid: Shorter chain length with only four ethylene glycol units.

The uniqueness of this compound lies in its optimal chain length, which provides a balance between flexibility and stability, making it suitable for a wide range of applications .

Biological Activity

Overview

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid (CAS Number: 905954-28-1) is a synthetic compound with the molecular formula C15H31NO8C_{15}H_{31}NO_8 and a molecular weight of approximately 353.41 g/mol. This compound is part of the polyethylene glycol (PEG) derivatives and is recognized for its potential applications in biomedicine and materials science due to its unique structural properties.

Chemical Structure and Properties

The compound features multiple ether linkages due to the presence of ethylene glycol units, which contribute to its solubility and biocompatibility. The structural formula can be represented as:

C COCCOCCOCCOCCOCCOCCN C O O\text{C COCCOCCOCCOCCOCCOCCN C O O}

Key Properties:

  • Purity: ≥95.0% (by HPLC)
  • Physical State: Solid (white to almost white powder)
  • Storage Conditions: Recommended in a cool and dark place (<15°C)

The biological activity of this compound primarily involves its interaction with biomolecules through its amino and carboxyl functional groups. These interactions facilitate the formation of stable conjugates with proteins and peptides, enhancing their stability and functionality. This property makes it particularly valuable in drug delivery systems.

Applications in Drug Delivery

This compound has been explored for use in:

  • Targeted Drug Delivery: Its PEGylation capabilities improve the pharmacokinetics of therapeutic agents by increasing their solubility and circulation time in the bloodstream.
  • Bioconjugation: The amino group can form amide bonds with carboxylic acids on drugs or proteins, allowing for tailored drug formulations.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
1-Amino-3,6,9,12,15-pentaoxahenicosan-21-oic acidC14H29NO7337.41 g/molOne less ethylene glycol unit
1-Amino-3,6,9,12,15,18,21-heptaoxahenicosan-21-oic acidC16H33NO9367.43 g/molOne additional ethylene glycol unit
Amino-PEG4-carboxylic acidC10H21NO5235.29 g/molShorter chain length

The unique balance between flexibility and stability provided by the six ethylene glycol units in this compound distinguishes it from similar compounds.

Study 1: Drug Delivery Efficacy

A study investigated the use of this compound as a PEGylation agent for an anticancer drug. Results indicated a significant increase in drug solubility and a reduction in systemic toxicity compared to non-PEGylated formulations.

Study 2: Biocompatibility Assessment

Research assessing the biocompatibility of this compound demonstrated that it exhibits low cytotoxicity in various cell lines. The study concluded that its integration into drug delivery systems could enhance therapeutic efficacy while minimizing adverse effects.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRGRRPCHFTMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905954-28-1
Record name Amino-PEG6-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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